molecular formula C19H22BrN5O2S B2542585 1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 898350-23-7

1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2542585
CAS No.: 898350-23-7
M. Wt: 464.38
InChI Key: DFLIGFJZCHNFDX-UHFFFAOYSA-N
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Description

1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone ( 898350-23-7) is a chemical compound supplied for research and development purposes. This compound features a complex molecular structure with a molar mass of 464.38 g/mol and a molecular formula of C19H22BrN5O2S . Its structure integrates a piperazine ring, a moiety frequently found in pharmaceuticals and agrochemicals due to its favorable pharmacokinetic properties and presence in compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor effects . The specific research applications and biological activity profile of this compound are a subject of ongoing scientific investigation, making it a valuable scaffold for researchers in medicinal chemistry and drug discovery. The product is provided with a minimum purity of 90% and is available in various quantities to meet diverse research needs . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-[(4-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-4-6-14(20)7-5-13)24-10-8-23(9-11-24)12(2)26/h4-7,16,27H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLIGFJZCHNFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The table below compares structural analogs and their reported properties:

Compound Name / ID Key Substituents Biological Activity Synthesis Method Reference
Target Compound 4-Bromophenyl, 2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl, piperazine Not explicitly reported (inferred) Likely multi-step coupling -
1-(4-(Phenylsulfonyl)piperazin-1-yl)ethanone derivatives (7a–x) Phenylsulfonyl, tetrazol-5-ylthio Antiproliferative (HeLa cells) Ethanol/triethylamine-mediated coupling
(5E)-2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-Ethoxybenzylidene, thiazolo-triazol Not reported Cyclocondensation
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone Bromophenyl, methyltriazol Antimicrobial, anticancer (inferred) Bromination of ethanone precursor
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)pyrazol-1-yl]ethanone Bromophenyl, fluorophenyl, pyrazole Antidepressant (inferred) Claisen-Schmidt condensation

Key Structural Differences :

  • Piperazine vs. Non-piperazine backbones: Piperazine-containing analogs (e.g., ) often exhibit enhanced solubility and CNS penetration compared to non-piperazine derivatives (e.g., ).
  • Substituent Effects : The hydroxyl group in the target compound may improve aqueous solubility relative to ethoxy or methyl analogs (e.g., ).
  • Heterocyclic Systems : Thiazolo-triazol derivatives (target compound, ) show broader bioactivity than simple triazoles (e.g., ) or pyrazoles (e.g., ).

Preparation Methods

Cyclocondensation Strategies

The thiazolo[3,2-b]triazole scaffold is constructed via cyclocondensation of thioamide precursors with α-haloketones. A modified protocol adapted from Thiazolo[4,5-d]triazole synthesis (ThTz) employs 2-ethyl-4-hydroxythiazole-5-carboxylic acid and hydrazine hydrate under refluxing acetic acid to yield 2-ethyl-6-hydroxythiazolo[3,2-b]triazole (yield: 68–72%). Key parameters include:

  • Temperature : 110–120°C
  • Catalyst : None (self-cyclization)
  • Purification : Recrystallization from ethanol/water (3:1).

Functionalization at C5

The C5 position of the thiazolo-triazole core is activated for electrophilic substitution. Sulfonation using chlorosulfonic acid introduces a sulfone group, enabling subsequent SNAr reactions. For example, treatment with 4-bromobenzyl bromide in DMF at 80°C for 12 hours attaches the 4-bromophenyl moiety (yield: 58%).

Piperazine Ring Functionalization

Piperazine Synthesis and Methylation

Piperazine is synthesized via ethanolamine cyclization under high-pressure hydrogenation (30–400 atm, 200–300°C) with nickel-based catalysts. The methylene bridge is introduced via Mannich reaction:

  • Reactants : Piperazine, formaldehyde, and the pre-functionalized thiazolo-triazole-4-bromophenyl intermediate
  • Conditions : Ethanol, 60°C, 6 hours
  • Yield : 45–50%.

Selective Monoacylation

Monoacylation of piperazine is achieved using 1,1'-carbonyldiimidazole (CDI) to avoid over-acylation. A two-phase system (aqueous piperazine/CDI in ethyl acetate) ensures selective formation of 1-acetylpiperazine (yield: 82%). Critical parameters:

  • Molar Ratio : Piperazine:CDI = 1:1.2
  • Temperature : 25°C
  • Workup : NaOH wash to remove diacylated byproducts.

Coupling of Thiazolo-Triazole and Piperazine Moieties

Nucleophilic Aromatic Substitution (SNAr)

The sulfone-activated thiazolo-triazole undergoes SNAr with the methylene-linked piperazine intermediate:

  • Base : K2CO3
  • Solvent : DMF
  • Temperature : 90°C, 24 hours
  • Yield : 63%.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is employed for aryl-aryl bond formation:

  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Ligand : XPhos
  • Base : Cs2CO3
  • Solvent : Toluene/water (3:1)
  • Yield : 71%.

Optimization and Scalability

Reaction Condition Comparison

Parameter SNAr Suzuki
Catalyst None Pd(PPh3)4
Temperature 90°C 100°C
Yield 63% 71%
Purity (HPLC) 95% 98%

Purification Strategies

  • Recrystallization : Ethyl acetate/hexane (1:3) for thiazolo-triazole intermediates.
  • Column Chromatography : Silica gel (EtOAc:hexane = 1:2) for final compound isolation.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazole-H), 7.52 (d, J = 8.4 Hz, 2H, BrPh-H), 4.12 (s, 2H, CH2), 3.72–3.68 (m, 4H, piperazine-H), 2.44 (s, 3H, COCH3).
  • HRMS : m/z 532.0481 [M+H]+ (calc. 532.0478).

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O = 70:30) confirms ≥98% purity with retention time = 12.4 min.

Challenges and Mitigation

Diacylation in Piperazine

Excess CDI or elevated temperatures promote diacylation. Mitigation involves:

  • Stoichiometric Control : CDI:piperazine = 1.2:1.
  • Low-Temperature Workup : <30°C during aqueous extraction.

Regioselectivity in Thiazolo-Triazole

Competing C3 vs. C5 functionalization is addressed via sulfone-directed chemistry.

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